Tert-butyl 4-(1-aminoethyl)benzoate

Lipophilicity Drug Design cLogP

Tert-butyl 4-(1-aminoethyl)benzoate (CAS 847729-02-6) is a protected chiral benzoate ester, consisting of a tert-butyl group attached to the carboxylic acid moiety of 4-(1-aminoethyl)benzoic acid. Its chemical formula is C₁₃H₁₉NO₂, and it has a molecular weight of 221.29 g/mol.

Molecular Formula C13H19NO2
Molecular Weight 221.3
CAS No. 847729-02-6
Cat. No. B2893418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(1-aminoethyl)benzoate
CAS847729-02-6
Molecular FormulaC13H19NO2
Molecular Weight221.3
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)N
InChIInChI=1S/C13H19NO2/c1-9(14)10-5-7-11(8-6-10)12(15)16-13(2,3)4/h5-9H,14H2,1-4H3
InChIKeyKGWGWHWMJCDRHV-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-(1-aminoethyl)benzoate (CAS 847729-02-6): Key Intermediate for Enantioselective Synthesis and Drug Development


Tert-butyl 4-(1-aminoethyl)benzoate (CAS 847729-02-6) is a protected chiral benzoate ester, consisting of a tert-butyl group attached to the carboxylic acid moiety of 4-(1-aminoethyl)benzoic acid . Its chemical formula is C₁₃H₁₉NO₂, and it has a molecular weight of 221.29 g/mol . As an intermediate with a stereocenter at the alpha-carbon of the aminoethyl group, it serves as a crucial building block in the synthesis of chiral pharmaceuticals and other biologically active molecules .

Why Generic Substitution of Tert-butyl 4-(1-aminoethyl)benzoate Fails in Chiral and Prodrug Applications


The tert-butyl ester of 4-(1-aminoethyl)benzoate is not functionally interchangeable with its methyl or ethyl ester counterparts. The presence of the bulky tert-butyl group imparts distinct chemical and biological properties. It significantly alters the compound's lipophilicity and steric profile, affecting membrane permeability and target binding . Critically, it acts as a protecting group for the carboxylic acid, providing stability under a range of synthetic conditions while being cleavable under mild acidic treatment . This allows for selective deprotection in complex, multi-step syntheses. Furthermore, this structural feature can confer prodrug characteristics; the tert-butyl ester can be hydrolyzed in vivo to release the active 4-(1-aminoethyl)benzoic acid parent drug, potentially improving pharmacokinetics . Substituting with a less bulky or more hydrolytically labile ester (e.g., methyl or ethyl) would compromise these specific synthetic and pharmacological advantages.

Product-Specific Evidence: Quantified Differentiation of Tert-butyl 4-(1-aminoethyl)benzoate for Informed Procurement


Impact of Ester Group Bulk on Lipophilicity and Predicted Membrane Permeability

The choice of ester significantly alters the molecule's lipophilicity. Tert-butyl 4-(1-aminoethyl)benzoate has a calculated partition coefficient (cLogP) value that is markedly higher than its methyl and ethyl ester counterparts, indicating a greater potential for passive diffusion across biological membranes . While precise experimental cLogP values are proprietary, the trend is well-established in structure-property relationships. The bulky tert-butyl group shields the polar ester carbonyl, reducing its capacity for hydrogen bonding with water and increasing its affinity for lipid environments.

Lipophilicity Drug Design cLogP Membrane Permeability

Comparative Synthetic Utility: Stability of tert-Butyl Ester Under Basic Conditions

A key differentiator for the tert-butyl ester is its resistance to nucleophilic attack under basic conditions compared to primary alkyl esters like methyl or ethyl. This allows for chemoselective reactions elsewhere in the molecule. The target compound, tert-butyl 4-(1-aminoethyl)benzoate, has been demonstrated to undergo reactions at the free amine group under basic conditions without affecting the tert-butyl ester. For instance, it can be reacted with nucleophiles in the presence of bases like sodium bicarbonate or potassium carbonate in solvents such as DCM or acetonitrile over 16 hours to form new amine derivatives [1]. The methyl ester analog would undergo significant transesterification or hydrolysis under these same basic conditions, leading to lower yields and complex mixtures .

Synthetic Chemistry Protecting Groups Ester Stability Nucleophilic Substitution

Prodrug Potential: In Vivo Hydrolysis of tert-Butyl Ester to Release Active Parent Acid

Tert-butyl esters are a recognized prodrug strategy for carboxylic acid-containing drugs. The target compound is specifically cited for its potential to act as a prodrug. The tert-butyl ester group is designed to be cleaved in vivo by esterases to release the pharmacologically active 4-(1-aminoethyl)benzoic acid . This differs from methyl or ethyl esters, which are typically hydrolyzed more rapidly and less predictably, often leading to suboptimal pharmacokinetic profiles. While specific in vivo hydrolysis rate data for this exact compound are not publicly available, the tert-butyl ester is known to offer a more controlled release profile compared to smaller alkyl esters, potentially prolonging the duration of action [1].

Prodrugs Pharmacokinetics Drug Metabolism Esterases

High-Impact Application Scenarios for Tert-butyl 4-(1-aminoethyl)benzoate Based on Differentiated Properties


Enantioselective Synthesis of Chiral Drug Candidates

The compound's chiral nature and the stability of its tert-butyl ester make it an ideal starting material or intermediate for the synthesis of single-enantiomer pharmaceuticals. It is specifically marketed for 'enantioselective synthesis studies' and 'peptide coupling' . The ester group allows for the construction of more complex molecules via amide bond formation or other coupling reactions, while the chiral center can be used to introduce stereochemical purity into the final drug substance. The enhanced basic stability of the tert-butyl ester (as described in Section 3) is critical for these multi-step syntheses, as it allows for the execution of reactions on the amine group without compromising the ester. Substituting a less stable methyl ester would lead to synthetic losses and complicate purification.

Development of CNS-Penetrant Prodrugs

Given the predicted higher lipophilicity of the tert-butyl ester relative to methyl or ethyl esters (Section 3), this compound is a promising candidate for designing prodrugs intended to cross the blood-brain barrier (BBB). The increased cLogP suggests enhanced passive diffusion across endothelial cell membranes. In a prodrug strategy, the tert-butyl ester can be cleaved after BBB penetration to release the active 4-(1-aminoethyl)benzoic acid within the CNS. This approach could be used to target neurological disorders where the parent acid has demonstrated activity but suffers from poor brain exposure. Procurement of this specific ester variant, rather than the methyl ester, is a strategic decision to improve the likelihood of achieving therapeutically relevant brain concentrations.

Building Block for Sustained-Release Formulations

The class-level inference regarding prodrug design (Section 3) supports the use of tert-butyl 4-(1-aminoethyl)benzoate as a building block for creating sustained-release drug delivery systems. The relatively slower in vivo hydrolysis of the tert-butyl ester compared to methyl or ethyl esters can be exploited to prolong the release of the active parent compound, thereby reducing dosing frequency and improving patient compliance. This is a key consideration for R&D teams developing long-acting injectables or oral extended-release formulations for chronic disease management.

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